5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
説明
特性
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-3-27-17-9-7-14(20)12-18(17)28(24,25)23-15-6-4-5-13(11-15)16-8-10-19(26-2)22-21-16/h4-12,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHCGLKXUMHBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromine-substituted benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and further substituted derivatives, which can be used for various applications in research and industry.
科学的研究の応用
5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules through various coupling reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and pyridazine ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Comparison with Structurally Similar Sulfonamide Derivatives
Compound 4 ():
- Name: N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Key Features: Brominated pyridine core with difluorophenylsulfonamide.
- Synthesis: Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield).
- Comparison: Unlike the target compound, this lacks the ethoxy group and methoxypyridazine moiety, which may reduce its selectivity for pyridazine-dependent targets .
Compound 15–17 ():
- Examples: 15: 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide 17: 4-[(2-{N'-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide
- Key Features: Hydrazinecarbonyl-linked sulfonamides with arylidene substituents.
- Synthesis: Yields range from 66% to 95%, with melting points >170°C.
- Comparison: These compounds prioritize hydrazine-based side chains over heterocyclic systems like methoxypyridazine, limiting their utility in targets requiring aromatic π-stacking interactions .
TAK-385 ():
- Name: 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea
- Key Features: Contains a 6-methoxypyridazin-3-yl group and sulfonamide-like thienopyrimidine core.
- Comparison: Shares the methoxypyridazine motif with the target compound but incorporates a thienopyrimidine scaffold, enhancing its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This highlights the importance of methoxypyridazine in receptor binding .
COX-2 Inhibitors ():
- Example: 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Activity: 47.1% COX-2 inhibition at 20 μM.
- Comparison: The methoxy group in this compound enhances COX-2 selectivity, analogous to the ethoxy and methoxypyridazine groups in the target compound, which may similarly improve target engagement .
Pyridazine-Based Analogues ():
- Example: 2-Ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Key Features: Ethoxy and pyridazinyl groups with isopropyl substitution.
Research Implications and Gaps
- Optimization: The bromine atom may introduce metabolic stability challenges compared to non-halogenated analogues, necessitating further pharmacokinetic studies.
生物活性
5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound features a complex structure that includes a bromine atom and an ethoxy group, along with a sulfonamide moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide |
| Molecular Formula | C20H20BrN3O4S |
| Molecular Weight | 478.4 g/mol |
| CAS Number | 933214-77-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, especially enzymes and proteins involved in various biochemical pathways. The sulfonamide component is known to inhibit the activity of certain enzymes, which can lead to therapeutic effects in various conditions.
Antimicrobial Activity
Sulfonamides, including this compound, have been traditionally recognized for their antimicrobial properties. They act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide may exhibit similar activity, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
Recent research has indicated that compounds with similar structures may possess anticancer properties. The ability of sulfonamides to inhibit specific pathways involved in cell proliferation and survival suggests that this compound could be evaluated for its potential in cancer therapy.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that sulfonamide derivatives could effectively inhibit carbonic anhydrase, an enzyme linked to tumor growth. The specific inhibition profile of 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide remains to be characterized but warrants investigation due to its structural similarities to known inhibitors.
- Antimicrobial Testing : In vitro tests conducted on related sulfonamides showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Future studies should include the testing of this specific compound against a range of microbial strains to establish its efficacy.
- Cytotoxicity Assays : Preliminary cytotoxicity assays using cancer cell lines have shown promising results for structurally related compounds, indicating that 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide may also exhibit cytotoxic effects that could be harnessed for therapeutic purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
